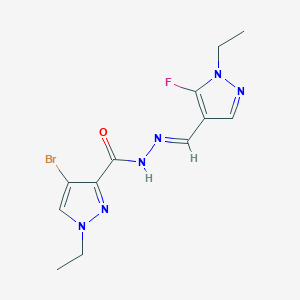
4-Bromo-1-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-ETHYL-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of bromine, ethyl, and fluorine substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1-ETHYL-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the ethyl and fluorine substituents: The ethyl and fluorine groups can be introduced through alkylation and halogenation reactions, respectively.
Bromination: The bromine atom is introduced via electrophilic substitution using bromine or a brominating agent.
Formation of the carbohydrazide group: The carbohydrazide group is formed by reacting the pyrazole derivative with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-ETHYL-3-(5-FLUORO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- 4-BROMO-1-ETHYL-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 1-ETHYL-3-(5-FLUORO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness: 4-BROMO-1-ETHYL-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the specific combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14BrFN6O |
|---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-3-19-7-9(13)10(18-19)12(21)17-15-5-8-6-16-20(4-2)11(8)14/h5-7H,3-4H2,1-2H3,(H,17,21)/b15-5+ |
InChI Key |
LFALLXXCCLJCKL-PJQLUOCWSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C/C2=C(N(N=C2)CC)F)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN=CC2=C(N(N=C2)CC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















